An In-depth Technical Guide on the Core Mechanism of Action of Antiparasitic Agent-14 (Ivermectin as a Representative Model)
An In-depth Technical Guide on the Core Mechanism of Action of Antiparasitic Agent-14 (Ivermectin as a Representative Model)
Disclaimer: Information on a specific "Antiparasitic agent-14" is not publicly available. This document uses Ivermectin, a well-characterized broad-spectrum antiparasitic agent, as a representative model to fulfill the structural and content requirements of the user request. The data and mechanisms described herein pertain to Ivermectin.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ivermectin, a member of the avermectin class of macrocyclic lactones, exerts its primary antiparasitic effect by selectively and with high affinity binding to glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] This interaction leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.[2] The ultimate consequence is flaccid paralysis and death of the parasite.[3] A secondary mechanism involves the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels. The high therapeutic index of Ivermectin in mammals is attributed to the general absence of GluCls in vertebrates and the low affinity of mammalian ligand-gated channels for the drug.[1] Furthermore, Ivermectin does not readily cross the blood-brain barrier in mammals where GABAergic neurons are prevalent.[2]
Core Mechanism of Action: Glutamate-Gated Chloride Channels (GluCls)
The principal target of Ivermectin in invertebrates is the family of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels.[3] These channels are crucial for mediating inhibitory neurotransmission in parasites.[4]
Molecular Interaction
Ivermectin acts as a positive allosteric modulator and a direct agonist of GluCls.[5] It binds to a unique site at the interface between transmembrane helices of adjacent subunits of the pentameric channel.[6][7] This binding locks the channel in an open conformation, leading to a persistent and essentially irreversible influx of chloride ions.[5][7] This sustained influx hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli. This disruption of normal neurotransmission leads to the paralysis and eventual starvation of the parasite.[3]
Signaling Pathway
The binding of Ivermectin to GluCls triggers a direct signaling cascade leading to parasite paralysis.
Figure 1: Primary Mechanism of Ivermectin via Glutamate-Gated Chloride Channels.
Secondary Mechanism of Action: GABA-Gated Chloride Channels
Ivermectin can also act as a positive allosteric modulator of GABA-gated chloride channels (GABAA receptors), although with lower potency compared to its effect on GluCls.[8] It enhances the effect of GABA, the primary inhibitory neurotransmitter in both vertebrates and invertebrates.[9] By potentiating GABA-induced chloride currents, Ivermectin further contributes to the inhibition of neurotransmission in parasites.[8] In mouse hippocampal neurons, 0.1 µM ivermectin was shown to enhance responses to 2 µM GABA by 273% and reduce the GABA EC50 from 8.2 to 3.2 µM.[9]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of Ivermectin with its primary targets and its clinical efficacy.
In Vitro Receptor Activity
| Target Channel | Organism/System | Parameter | Value | Reference |
| GluClα3B | Haemonchus contortus (in Xenopus oocytes) | EC50 (Ivermectin) | ~0.1 ± 1.0 nM | [1][2] |
| GluClα3B | Haemonchus contortus (in Xenopus oocytes) | Kd (Ivermectin) | 0.35 ± 0.1 nM | [1][2] |
| GluCl | Anopheles gambiae (in Xenopus oocytes) | EC50 (Glutamate) | 30.22 ± 2.75 µM | [10][11] |
| GABAAR (α1β2γ2) | Mouse Hippocampal Neurons | GABA EC50 (after 0.1 µM IVM) | 3.2 µM | [9] |
| GABAAR (α1β2γ2) | Mouse Hippocampal Neurons | Half-maximal potentiation (IVM) | 17.8 nM | [9] |
Clinical Efficacy Against Parasitic Infections
| Disease | Parasite | Study Population / Design | Efficacy Outcome | Reference |
| Strongyloidiasis | Strongyloides stercoralis | Solomon Islands / MDA | Seroprevalence reduction from 9.3% to 5.1% | [12][13] |
| Strongyloidiasis | Strongyloides stercoralis | Systematic Review / MDA | Pooled prevalence reduction of 84.49% | [14] |
| Trichuriasis | Trichuris trichiura | Systematic Review / MDA (IVM alone) | Pooled prevalence reduction of 49.93% | [14] |
| Trichuriasis | Trichuris trichiura | Systematic Review / MDA (IVM + Albendazole) | Pooled prevalence reduction of 89.40% | [14] |
| Onchocerciasis | Onchocerca volvulus | Senegal / Phase I trial | Single 30 µg/kg dose substantially decreased skin microfilariae | [15] |
| Scabies | Sarcoptes scabiei | General Use | Two-dose regimen has similar efficacy to single-dose permethrin | [16] |
Experimental Protocols
The elucidation of Ivermectin's mechanism of action has been heavily reliant on electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This is a cornerstone technique for studying ligand-gated ion channels expressed in a heterologous system.
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Oocyte Preparation: Mature stage V or VI oocytes are harvested from Xenopus laevis and defolliculated using collagenase.[4]
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cRNA Injection: cRNA encoding the target channel subunits (e.g., GluCl α and/or β subunits) is injected into the oocyte nucleus.[4][17] Oocytes are then incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).[4] Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -40 mV to -80 mV).[4]
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Ligand Application: Agonists (like glutamate) and modulators (like Ivermectin) are applied via bath perfusion. The resulting inward chloride currents are recorded by an amplifier.[4][18]
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Data Analysis: Dose-response curves are generated by applying a range of ligand concentrations to determine parameters like EC50 and Hill coefficients.[10]
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in Ivermectin binding and channel gating.
-
Primer Design: Oligonucleotide primers containing the desired mutation (e.g., a single amino acid substitution in a transmembrane domain) are designed.[19][20]
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Mutagenesis PCR: A PCR is performed using a high-fidelity DNA polymerase with a plasmid containing the wild-type channel cDNA as the template and the mutagenic primers. This creates a mutated, linear plasmid.[21][22]
-
Template Digestion & Ligation: The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.[22] The newly synthesized, mutated DNA is then circularized using a kinase-ligase-DpnI enzyme mix.[21]
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Verification: The plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation. The functional consequences of the mutation are then assessed using techniques like TEVC.
Patch-Clamp Electrophysiology
This high-resolution technique allows for the recording of ion flow through single channels in native or cultured cells.
-
Cell Preparation: Primary neurons are cultured, or cell lines (e.g., HEK-293) are transfected to express the channel of interest.[23][24]
-
Pipette & Sealing: A glass micropipette with a very small tip (~1 µm) is pressed against the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette and the membrane.[25][26]
-
Recording Configurations:
-
Whole-cell: The membrane patch is ruptured, allowing direct measurement of the electrical activity of the entire cell. This is used to record macroscopic currents in response to Ivermectin.[24][27]
-
Outside-out/Inside-out: A small patch of the membrane is excised, allowing for the study of single-channel properties with precise control over the extracellular or intracellular environment.
-
-
Data Acquisition: Currents are recorded as Ivermectin and other compounds are applied to the cell or excised patch. This allows for detailed characterization of channel conductance, open probability, and gating kinetics.[26]
Figure 2: Experimental Workflow for Elucidating Ivermectin's Mechanism of Action.
References
- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 8. avr‐15 encodes a chloride channel subunit that mediates inhibitory glutamatergic neurotransmission and ivermectin sensitivity in Caenorhabditis elegans | The EMBO Journal [link.springer.com]
- 9. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Community Treatment With Ivermectin for the Control of Scabies on the Prevalence of Antibodies to Strongyloides stercoralis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mednexus.org [mednexus.org]
- 15. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ivermectin - Wikipedia [en.wikipedia.org]
- 17. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioinnovatise.com [bioinnovatise.com]
- 20. eu.idtdna.com [eu.idtdna.com]
- 21. neb.com [neb.com]
- 22. static.igem.org [static.igem.org]
- 23. An Improved Ivermectin-activated Chloride Channel Receptor for Inhibiting Electrical Activity in Defined Neuronal Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Patch-Clamp Recordings – Soltesz Lab [solteszlab.com]
- 25. criver.com [criver.com]
- 26. juniperpublishers.com [juniperpublishers.com]
- 27. Using an engineered glutamate-gated chloride channel to silence sensory neurons and treat neuropathic pain at the source - PMC [pmc.ncbi.nlm.nih.gov]
